Cas no 2228518-75-8 (6-(4-bromophenyl)hexan-2-ol)

6-(4-bromophenyl)hexan-2-ol 化学的及び物理的性質
名前と識別子
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- 6-(4-bromophenyl)hexan-2-ol
- EN300-1934896
- 2228518-75-8
-
- インチ: 1S/C12H17BrO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h6-10,14H,2-5H2,1H3
- InChIKey: GDPZLLMXTMLHNB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCCCC(C)O
計算された属性
- 精确分子量: 256.04628g/mol
- 同位素质量: 256.04628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.9
6-(4-bromophenyl)hexan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934896-1.0g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-1934896-0.1g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1934896-10g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1934896-5.0g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1934896-2.5g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1934896-0.25g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1934896-0.05g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1934896-0.5g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1934896-10.0g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1934896-1g |
6-(4-bromophenyl)hexan-2-ol |
2228518-75-8 | 1g |
$770.0 | 2023-09-17 |
6-(4-bromophenyl)hexan-2-ol 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
6-(4-bromophenyl)hexan-2-olに関する追加情報
Comprehensive Analysis of 6-(4-bromophenyl)hexan-2-ol (CAS No. 2228518-75-8): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry, 6-(4-bromophenyl)hexan-2-ol (CAS No. 2228518-75-8) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This brominated aromatic alcohol combines a hexan-2-ol backbone with a 4-bromophenyl substituent, making it valuable for pharmaceutical intermediates, material science, and specialty chemical synthesis. Researchers and industry professionals frequently search for terms like "6-(4-bromophenyl)hexan-2-ol synthesis," "CAS 2228518-75-8 applications," and "bromophenyl derivatives in drug discovery," reflecting its growing relevance.
The molecular structure of 6-(4-bromophenyl)hexan-2-ol features a six-carbon aliphatic chain terminated by a hydroxyl group at the second position, while the aromatic ring’s bromine atom enhances its reactivity in cross-coupling reactions. This characteristic aligns with current trends in green chemistry and sustainable catalysis, where halogenated compounds play pivotal roles in minimizing waste. Recent studies highlight its potential as a building block for OLED materials and liquid crystals, addressing the demand for energy-efficient display technologies—a hot topic in material science forums.
From a synthetic perspective, CAS 2228518-75-8 is often prepared via Grignard reactions or palladium-catalyzed couplings, methods frequently queried in academic databases. Its lipophilic nature and moderate polarity make it suitable for prodrug design, particularly in enhancing bioavailability—a key focus area for pharmaceutical developers. Industry reports also note its utility in flavor and fragrance applications, where controlled bromination modifies scent profiles.
Regulatory and safety profiles of 6-(4-bromophenyl)hexan-2-ol adhere to standard laboratory handling protocols, with no significant environmental hazards reported. As interest grows in high-value fine chemicals, this compound exemplifies innovation at the intersection of medicinal chemistry and industrial applications. Future research may explore its role in biodegradable polymers or catalysis, further expanding its commercial potential.
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